

Spectroscopic Profile of Farnesyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Farnesyl acetate*

Cat. No.: *B1222876*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **farnesyl acetate**, a sesquiterpenoid ester with applications in fragrance, flavoring, and as a potential therapeutic agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control.

Spectroscopic Data Summary

The spectroscopic data for **farnesyl acetate** is summarized in the tables below, providing a quick reference for researchers. The data presented here is for the (2E,6E)-isomer, which is a common commercially available form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (2E,6E)-**Farnesyl Acetate** (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
5.33	m	H-2	H-1
5.08	m	H-6, H-10	
4.57	d	7.1	
2.10-1.96	m	H-4, H-5, H-8, H-9	
2.06	s	H-1'	
1.69	s	H-13	
1.67	s	H-14	
1.59	s	H-12, H-15	

Table 2: ^{13}C NMR Spectroscopic Data for **Farnesyl Acetate** Stereoisomers (50.323 MHz, CDCl_3)[1]

Carbon	(2E,6E)	(2Z,6E)	(2E,6Z)	(2Z,6Z)
1	61.28	61.54	61.25	61.50
2	118.38	119.20	118.36	119.25
3	142.21	142.62	142.21	142.57
4	39.56	32.18	39.85	32.45
5	26.22	26.60	26.14	26.47
6	123.66	123.44	124.48	124.31
7	135.47	135.80	135.60	135.89
8	39.73	39.73	32.01	31.97
9	26.76	26.71	26.62	26.64
10	124.36	124.33	124.32	124.28
11	131.28	131.34	131.55	131.57
12	25.69	25.69	25.72	25.72
13	16.47	23.52	16.47	23.55
14	16.02	16.00	23.37	23.37
15	17.68	17.68	17.64	17.64
C=O	171.06	171.06	171.06	171.06
CH ₃ (acetyl)	21.02	21.02	21.02	21.02

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for **Farnesyl Acetate**

Wavenumber (cm ⁻¹)	Vibrational Mode
~2965	C-H stretch (alkane)
~2915	C-H stretch (alkane)
~2855	C-H stretch (alkane)
~1740	C=O stretch (ester)
~1445	C-H bend (alkane)
~1375	C-H bend (alkane)
~1230	C-O stretch (ester)
~1020	C-O stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometric Data for **Farnesyl Acetate**

m/z	Relative Intensity (%)	Proposed Fragment
264	< 5	[M] ⁺
204	~20	[M - CH ₃ COOH] ⁺
136	~40	[C ₁₀ H ₁₆] ⁺
93	~60	[C ₇ H ₉] ⁺
81	~70	[C ₆ H ₉] ⁺
69	100	[C ₅ H ₉] ⁺
43	~50	[CH ₃ CO] ⁺
41	~80	[C ₃ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR Spectroscopy

A solution of **farnesyl acetate** (10-20 mg for ^1H , 50-100 mg for ^{13}C) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

The spectra are recorded on a 400 MHz NMR spectrometer. For ^1H NMR, the following parameters can be used: a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ^{13}C NMR, a proton-decoupled spectrum is acquired with a 45° pulse width, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds. The data is processed with an exponential line broadening of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C spectra.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

A drop of neat **farnesyl acetate** is placed directly onto the diamond crystal of an ATR accessory on an FTIR spectrometer. The spectrum is recorded in the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

A diluted solution of **farnesyl acetate** in a volatile solvent such as ethyl acetate (e.g., 1 mg/mL) is prepared. A 1 μL aliquot of this solution is injected into a GC-MS system.

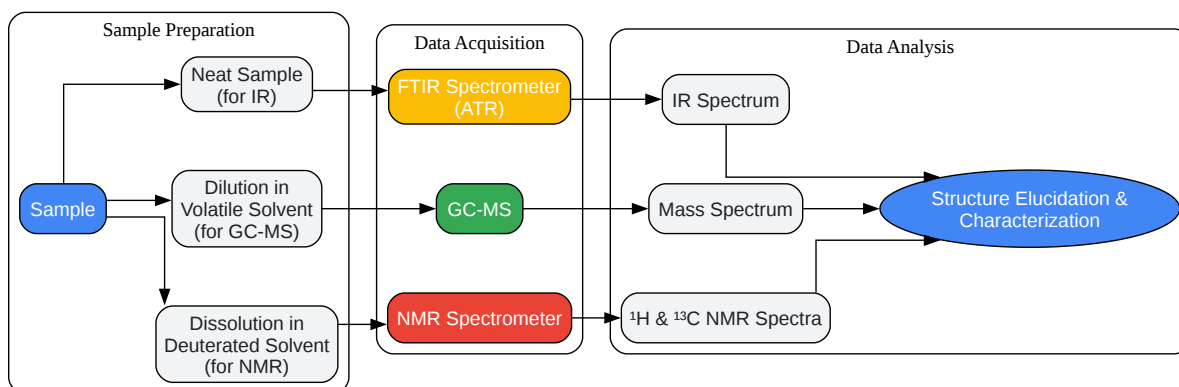
The gas chromatograph can be equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μm film thickness). The following temperature program can be used: initial temperature of 60°C held for 2 minutes, then ramped at a rate of $10^\circ\text{C}/\text{min}$ to 280°C and

held for 5 minutes. The injector and transfer line temperatures can be set to 250°C and 280°C, respectively. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectra are recorded over a mass range of m/z 40-400.

Data Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like **farnesyl acetate**.



[Click to download full resolution via product page](#)

Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Farnesyl Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222876#spectroscopic-data-nmr-ir-ms-for-farnesyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com